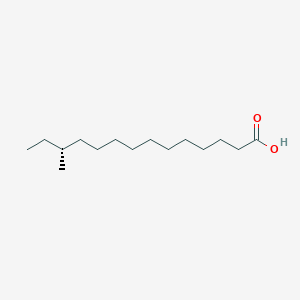
(12R)-12-methyltetradecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(12R)-12-Methyltetradecanoic acid, also known as 12-methylmyristic acid, is a branched-chain saturated fatty acid. It is characterized by a 12-methyl substituent on the tetradecanoic acid backbone. This compound is notable for its unique structure and properties, which make it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (12R)-12-methyltetradecanoic acid can be achieved through the reaction of n-tetradecanoic acid with methyl iodide. This reaction typically involves transesterification, where one of the carboxylic acid groups in n-tetradecanoic acid reacts with methyl iodide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is often produced as a white to slightly yellow solid with a special aroma .
Análisis De Reacciones Químicas
Types of Reactions: (12R)-12-Methyltetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(12R)-12-Methyltetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and functions of medium-chain anteiso-fatty acids.
Mecanismo De Acción
The mechanism of action of (12R)-12-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes. Additionally, its role in inhibiting angiogenesis is linked to its interaction with signaling pathways that regulate blood vessel formation .
Comparación Con Compuestos Similares
- 12-Methyltridecanoic acid
- 14-Methylhexadecanoic acid
- Isopalmitic acid
Comparison: Compared to these similar compounds, (12R)-12-methyltetradecanoic acid stands out due to its specific methyl substitution at the 12th position, which imparts unique chemical and biological properties. This structural difference influences its reactivity and applications, making it a valuable compound for specialized research and industrial uses .
Propiedades
Fórmula molecular |
C15H30O2 |
|---|---|
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
(12R)-12-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m1/s1 |
Clave InChI |
XKLJLHAPJBUBNL-CQSZACIVSA-N |
SMILES isomérico |
CC[C@@H](C)CCCCCCCCCCC(=O)O |
SMILES canónico |
CCC(C)CCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
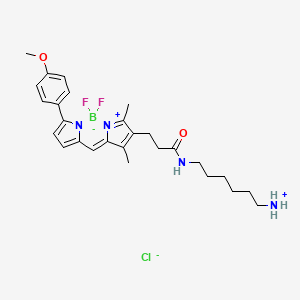
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
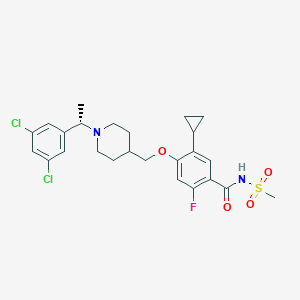
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
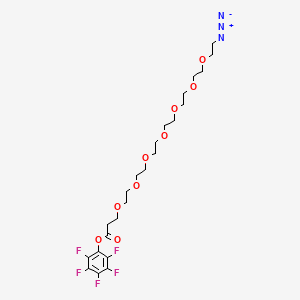
![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)


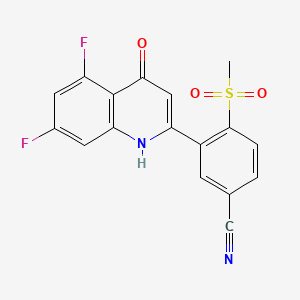
![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
